5-ethyl-1,6-naphthyridin-2(1H)-one
Description
5-Ethyl-1,6-naphthyridin-2(1H)-one is a bicyclic heteroaromatic compound featuring a naphthyridine core with an ethyl substituent at the C5 position and a ketone group at the C2 position. This scaffold is part of the broader 1,6-naphthyridin-2(1H)-one family, which has garnered significant attention in medicinal chemistry due to its structural versatility and diverse biological activities .
Properties
CAS No. |
88877-10-5 |
|---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
5-ethyl-1H-1,6-naphthyridin-2-one |
InChI |
InChI=1S/C10H10N2O/c1-2-8-7-3-4-10(13)12-9(7)5-6-11-8/h3-6H,2H2,1H3,(H,12,13) |
InChI Key |
IFXSSJQOSYDWES-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CC2=C1C=CC(=O)N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features:
- C5 Ethyl Group : Enhances lipophilicity and influences binding interactions with biological targets .
- N1 Unsubstituted : Unlike many 1,6-naphthyridin-2(1H)-ones with C5-C6 double bonds, 5-ethyl derivatives are typically unsubstituted at N1, which correlates with distinct biological applications, such as cardiotonic activity .
- C3-C4 Single Bond : The absence of a double bond at C3-C4 distinguishes it from unsaturated analogs, affecting conformational flexibility and target selectivity .
Synthesis: The compound is synthesized via hydroxylamine hydrochloride treatment of 5-n-propanoyl derivatives, followed by cyclization and purification steps .
Substitution Patterns and Structural Variations
The biological activity of 1,6-naphthyridin-2(1H)-ones is highly dependent on substitution patterns at key positions (N1, C5, C7) and the saturation of the C3-C4 bond. Below is a comparative analysis:
Key Observations :
- N1 Substitution : Methyl or aryl groups at N1 (e.g., in 1-methyl derivatives) are common in cancer-targeting compounds, while unsubstituted N1 (as in 5-ethyl) is prevalent in cardiotonic agents .
- C5 Substituents : Ethyl and methyl groups enhance lipophilicity, whereas polar groups like hydroxymethyl or oxadiazolyl improve solubility and target specificity in neurological applications .
- C3-C4 Saturation : Double bonds at C3-C4 (e.g., in PI3K/mTOR inhibitors) correlate with kinase inhibition, while single bonds (e.g., in cardiotonic agents) favor conformational flexibility for ion channel modulation .
A. Cancer Therapeutics
- 7-Amino-5-methyl Derivatives: Exhibit potent PI3K/mTOR dual inhibition (IC50 < 10 nM), showing efficacy in breast cancer models .
- 1-Methyl Derivatives: Analogues of novobiocin bind to Hsp90, inducing apoptosis in breast cancer cell lines (IC50 ~ 1–5 µM) .
B. Cardiotonic Agents
- This compound: Demonstrates positive inotropic effects via phosphodiesterase III (PDE III) inhibition, with improved metabolic stability compared to older agents like milrinone .
- Medorinone (5-Methyl): A clinically used PDE III inhibitor, highlighting the importance of C5 alkyl groups in cardiotonic activity .
C. Neurodegenerative Diseases
- 5-Substituted-3-oxadiazolyl Derivatives : Enhance glutamatergic signaling by modulating NMDA receptors, showing promise in Alzheimer’s and schizophrenia models .
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